

Understanding the selectivity profile of BAY885

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Compound of Interest		
Compound Name:	BAY885	
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An In-depth Technical Guide to the Selectivity Profile of BAY885

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions and cellular effects of a chemical probe is paramount. **BAY885** has been identified as a potent and highly selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Mitogen-activated protein kinase 7 (MAPK7).[1][2] This technical guide provides a comprehensive overview of the selectivity profile of **BAY885**, detailing its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Selectivity Profile of BAY885

BAY885 was developed as a tool compound to investigate the therapeutic potential of ERK5 inhibition in cancer.[1][2] It demonstrates high potency for its primary target and remarkable selectivity across the human kinome.

Quantitative Inhibitory Activity

The inhibitory potency of **BAY885** has been quantified through both enzymatic and cellular assays. The compound effectively inhibits the kinase activity of ERK5 and its downstream transcriptional functions, with minimal impact on other kinases at relevant concentrations.



Target/Assay	IC50 Value	Notes
Enzymatic Assay		
ERK5 (MAPK7)	40 nM	Determined via a high- throughput TR-FRET based kinase inhibition assay.[2]
Cellular Assays		
MEF2 Transcriptional Activity (EGF-stimulated)	115 nM	Measured in an SN12C-MEF2- luc reporter cell line, indicating potent inhibition of the ERK5 signaling pathway within a cellular context.[2][3]
MEF2 Transcriptional Activity (EGF-stimulated)	IC90 = 691 nM	The concentration required to inhibit 90% of MEF2 transcriptional activity.[2][3]
Constitutive Luciferase Expression	> 50 μM	Assayed in an SN12C-CMV-luc reporter cell line to exclude non-specific effects on general transcription or translation machinery.[2]
Kinome Selectivity		
Kinase Panel Screen (357 kinases)	> 1 μM (for most)	In a broad kinase panel, at a concentration of 1 µM, only three kinases (rFer, hEphB3, and hEph5A) showed inhibition greater than 20%.[3]
BRD4 (Bromodomain- containing protein 4)	No significant binding	Tested up to 20 μM, showing a lack of off-target activity on this common target for other kinase inhibitors.[3][4]

Modulated Signaling Pathways

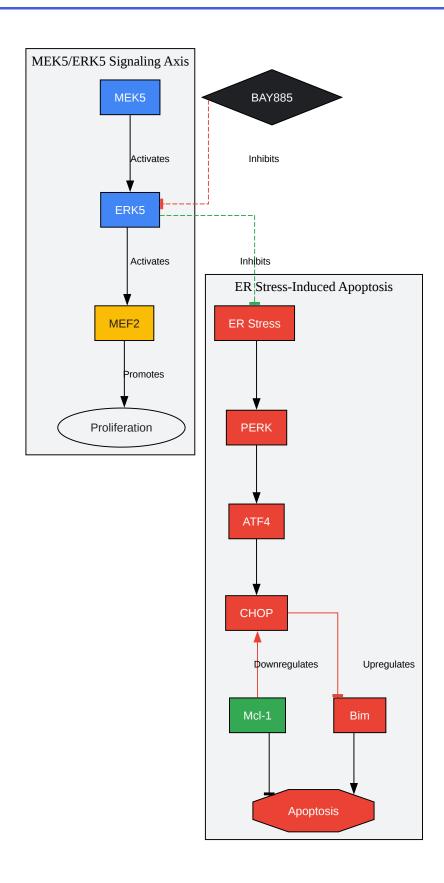






BAY885 primarily targets the MEK5/ERK5 signaling axis, a key pathway in cellular processes such as proliferation and survival.[5][6] In cancer cells, particularly breast cancer, inhibition of ERK5 by **BAY885** has been shown to induce apoptosis through the activation of the Endoplasmic Reticulum (ER) stress pathway.[5] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors.





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BAY885 Mechanism of Action in Cancer Cells



The Paradoxical Activation Phenomenon

A critical aspect of **BAY885**'s pharmacology is the phenomenon of "paradoxical activation." While it inhibits the kinase activity of ERK5, the binding of **BAY885** to the ERK5 kinase domain can induce a conformational change.[7] This change exposes a nuclear localization signal, promoting the translocation of ERK5 to the nucleus and, paradoxically, enhancing its transcriptional activity through its C-terminal transactivation domain.[4][7] This is a crucial consideration, as it means the effects of pharmacological inhibition with **BAY885** may not always replicate the outcomes of genetic ERK5 depletion.[1][4]



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Paradoxical Activation of ERK5 by BAY885

Experimental Protocols

The characterization of **BAY885**'s selectivity relied on a series of robust biochemical and cell-based assays.

TR-FRET Kinase Inhibition Assay

This high-throughput assay was used for the primary screening and determination of the enzymatic IC50 value.[8]

Principle: The assay measures the phosphorylation of a specific substrate by the kinase. It uses two antibodies, one labeled with a donor fluorophore (e.g., Europium) that binds to a constant part of the substrate and another labeled with an acceptor fluorophore (e.g., ULight) that recognizes the phosphorylated site. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, allowing for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Kinase inhibition is measured as a decrease in the FRET signal.



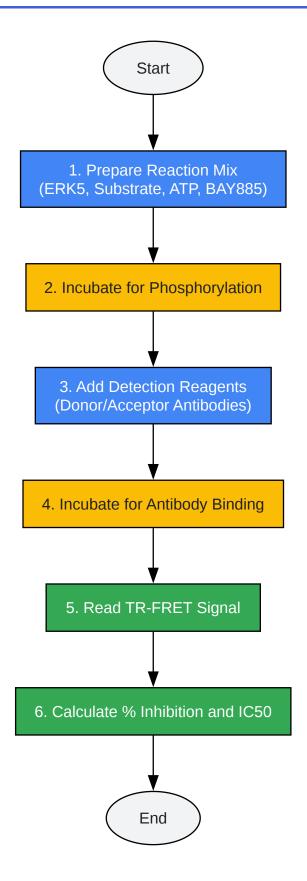




Methodology:

- Reaction Setup: In a microplate, the ERK5 enzyme is incubated with a biotinylated substrate peptide, ATP, and varying concentrations of BAY885.
- Incubation: The reaction is allowed to proceed for a set time (e.g., 120 minutes) at room temperature to allow for substrate phosphorylation.
- Detection: A solution containing Europium-labeled anti-tag antibody and ULight-labeled antiphospho-substrate antibody is added.
- Signal Reading: After another incubation period, the plate is read on a TR-FRET-capable plate reader, measuring the emission signal from the acceptor fluorophore after excitation of the donor.
- Data Analysis: The percentage of inhibition is calculated relative to control wells (DMSO vehicle) and used to determine the IC50 value.





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Workflow for TR-FRET Kinase Inhibition Assay



Cellular MEF2 Reporter Assay

This assay confirms the on-target activity of **BAY885** in a cellular environment by measuring the activity of a downstream transcription factor.[2]

Principle: A reporter cell line is engineered to express the firefly luciferase gene under the control of a promoter containing binding sites for the transcription factor MEF2, a known substrate of ERK5. When the MEK5/ERK5 pathway is active, ERK5 phosphorylates and activates MEF2, which then drives luciferase expression. Inhibition of ERK5 by **BAY885** leads to a decrease in the luciferase signal.

Methodology:

- Cell Plating: SN12C-MEF2-luc reporter cells are seeded into 96-well plates and allowed to adhere.
- Compound Treatment: Cells are treated with a serial dilution of BAY885 or DMSO vehicle control.
- Stimulation: The ERK5 pathway is activated by adding a stimulant, such as Epidermal Growth Factor (EGF).
- Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for transcription and translation of the luciferase reporter.
- Lysis and Signal Detection: A luciferase assay reagent (containing luciferin substrate) is added to lyse the cells and catalyze the light-producing reaction.
- Luminescence Reading: The plate is read on a luminometer to quantify the light output.
- Data Analysis: Luminescence signals are normalized to controls to calculate the IC50 of transcriptional inhibition.

Cell Viability and Apoptosis Assays

To assess the functional consequences of ERK5 inhibition, standard cell biology assays are employed.[5]



- Cell Viability (CCK-8 Assay): Breast cancer cells (e.g., MCF7, MDA-MB-231) and normal mammary epithelial cells (MCF10A) are treated with various doses of BAY885 for 24 hours.
 The CCK-8 reagent is added, which contains a WST-8 tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The absorbance, proportional to the number of viable cells, is measured with a microplate reader.[5]
- Apoptosis Detection (Western Blot): Cells are treated with BAY885, and cell lysates are
 collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed
 with an antibody specific for cleaved caspase-3, a key marker of apoptosis. An increase in
 the cleaved caspase-3 band indicates the induction of apoptosis.[5]

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